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Introduction
Cryopreservation is an essential technique for the long-term storage of mammalian cells,

ensuring their availability for research, therapeutic applications, and drug development.

Dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice; however, its

inherent cytotoxicity poses limitations. Trimethylglycine (TMG), also known as betaine, has

emerged as a promising, less toxic alternative. TMG is a naturally occurring osmoprotectant

that helps cells survive osmotic stress and freezing by preventing intracellular and extracellular

ice crystal formation.[1] This document provides detailed application notes, experimental

protocols, and a summary of the current data on the use of TMG as a cryoprotectant for various

mammalian cells.

Mechanism of Action
Trimethylglycine's cryoprotective properties are attributed to several key mechanisms:

Osmoprotection: During freezing, the formation of extracellular ice concentrates solutes,

creating a hypertonic environment that draws water out of the cells, leading to cellular

dehydration and damage. As a potent osmolyte, TMG is actively transported into cells under
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hypertonic stress.[1] This intracellular accumulation of TMG helps to maintain cell volume

and mitigates the damaging effects of osmotic shock.

Stabilization of Cellular Structures: TMG is known to stabilize proteins and cellular

membranes. It interacts with water molecules, disrupting the formation of damaging ice

crystals and protecting cellular components from freeze-induced denaturation.

Methyl Donor and Modulation of Stress Response Pathways: TMG is a methyl donor in

various metabolic pathways.[2] It has been shown to influence cellular stress responses,

including the modulation of signaling pathways such as MAPK/ERK and PI3K/AKT, which

are involved in cell survival and apoptosis.[2] By upregulating protective genes and

downregulating those that contribute to cellular damage, TMG enhances cellular resilience to

the stresses of freezing and thawing.

Data Presentation: TMG vs. DMSO in Mammalian
Cell Cryopreservation
The following tables summarize the available quantitative data on the post-thaw viability of

various mammalian cell lines cryopreserved with Trimethylglycine (TMG) compared to the

standard cryoprotectant, Dimethyl Sulfoxide (DMSO).

Table 1: Post-Thaw Viability of Various Cell Lines with TMG and DMSO
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Cell Line Cryoprotectant Concentration
Post-Thaw
Viability (%)

Reference

GLC-82 TMG 6% 90.4% [3]

DMSO 10% ~70% [3]

HeLa TMG 10% 78.4% [3]

DMSO 10% ~60% [3]

MCF-10 TMG 4% 80.4% [3]

DMSO 10% ~65% [3]

UCMSCs TMG 2%
~95% (after 48h

incubation)
[4]

DMSO 2%
~85% (after 48h

incubation)
[4]

Note: The provided viability data for TMG often corresponds to its optimal concentration for a

specific cell line, which can vary. Direct comparisons with DMSO should consider that the

optimal concentration for DMSO is typically around 10%.

Experimental Protocols
Protocol 1: Cryopreservation of Adherent Mammalian
Cells with Trimethylglycine
This protocol is a general guideline for the cryopreservation of adherent mammalian cells using

a TMG-based cryoprotectant solution. Optimization for specific cell lines is recommended.

Materials:

Complete cell culture medium

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA or other appropriate cell dissociation reagent

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.stemcell.com/cryopreservation-basics-protocols-and-best-practices-for-freezing-cells
https://www.researchgate.net/publication/363505890_The_Impact_of_Different_Cryoprotectants_on_the_Post-Thaw_Cell_Viability_in_HeLa
https://www.researchgate.net/publication/363505890_The_Impact_of_Different_Cryoprotectants_on_the_Post-Thaw_Cell_Viability_in_HeLa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trimethylglycine (TMG), cell culture grade

Fetal Bovine Serum (FBS), heat-inactivated

Sterile cryovials

Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer

Liquid nitrogen storage tank

Water bath at 37°C

Procedure:

Cell Culture: Culture cells to approximately 70-80% confluency in their optimal growth

medium.

Harvesting:

Aspirate the culture medium.

Wash the cell monolayer once with sterile PBS.

Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer and

incubate at 37°C until cells detach.

Neutralize the trypsin by adding complete culture medium (typically 2-3 times the volume

of trypsin).

Gently pipette the cell suspension to create a single-cell suspension.

Cell Counting and Centrifugation:

Transfer the cell suspension to a sterile conical tube.

Perform a viable cell count using a hemocytometer or automated cell counter with trypan

blue exclusion. Cell viability should be >90%.

Centrifuge the cell suspension at 100-200 x g for 5 minutes.
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Preparation of Cryopreservation Medium:

Prepare a 2X TMG cryopreservation solution in complete culture medium. The final

concentration of TMG should be optimized for the specific cell line (typically between 4-

10% w/v). For example, to achieve a final concentration of 6% TMG, prepare a 12% TMG

stock solution.

The cryopreservation medium should consist of 50% 2X TMG solution, 40% complete

culture medium, and 10% FBS.

Resuspension and Aliquoting:

Carefully aspirate the supernatant without disturbing the cell pellet.

Gently resuspend the cell pellet in the prepared cryopreservation medium to a final density

of 1-5 x 10^6 viable cells/mL.

Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

Freezing:

Place the cryovials in a controlled-rate freezing container.

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of

approximately -1°C/minute.

Storage:

The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term

storage in the vapor phase.

Thawing:

Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.

Gently agitate the vial until only a small ice crystal remains.

Wipe the outside of the vial with 70% ethanol.
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Immediately transfer the contents of the vial to a sterile conical tube containing 9 mL of

pre-warmed complete culture medium.

Centrifuge the cells at 100-200 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete

culture medium.

Transfer the cell suspension to a new culture flask and incubate under normal growth

conditions.

Protocol 2: Cryopreservation of Suspension Mammalian
Cells with Trimethylglycine
This protocol provides a general procedure for cryopreserving suspension cells using a TMG-

based solution.

Materials:

Complete cell culture medium

Trimethylglycine (TMG), cell culture grade

Fetal Bovine Serum (FBS), heat-inactivated

Sterile cryovials

Controlled-rate freezing container or programmable freezer

Liquid nitrogen storage tank

Water bath at 37°C

Procedure:

Cell Culture: Culture cells to a density within the logarithmic growth phase.

Cell Counting and Centrifugation:
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Transfer the cell suspension to a sterile conical tube.

Perform a viable cell count. Viability should be >90%.

Centrifuge the cell suspension at 100-200 x g for 5 minutes.

Preparation of Cryopreservation Medium:

Prepare the TMG-based cryopreservation medium as described in Protocol 1, Step 4.

Resuspension and Aliquoting:

Aspirate the supernatant.

Resuspend the cell pellet in the cryopreservation medium to a final density of 1-10 x 10^6

viable cells/mL.

Aliquot 1 mL of the cell suspension into each cryovial.

Freezing and Storage:

Follow the freezing and storage steps as outlined in Protocol 1, Steps 6 and 7.

Thawing:

Follow the thawing procedure as described in Protocol 1, Step 8.

Visualizations
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General Cryopreservation Workflow

Cell Culture
(Logarithmic Growth Phase)

Harvesting
(Adherent: Trypsinization

Suspension: Direct Collection)

Cell Counting & Viability Check
(>90% Viability)

Centrifugation
(100-200 x g, 5 min)

Resuspend Cell Pellet
(1-10 x 10^6 cells/mL)

Prepare Cryopreservation Medium
(with TMG or DMSO)

Aliquot into Cryovials

Controlled Rate Freezing
(-1°C/min to -80°C)

Long-Term Storage
(Liquid Nitrogen Vapor Phase)

Rapid Thawing
(37°C Water Bath)

Washing & Resuspension
(in fresh medium)

Return to Culture
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Proposed Cryoprotective Mechanism of TMG
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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